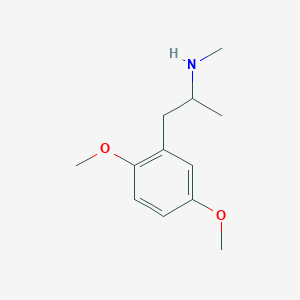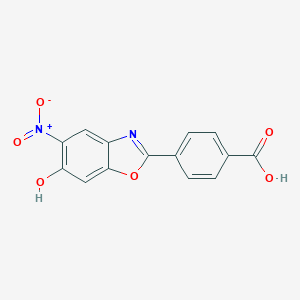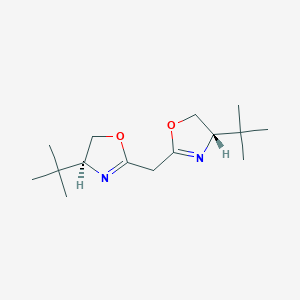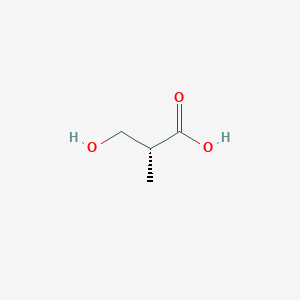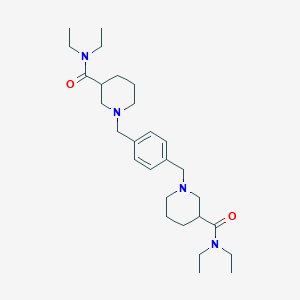
alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
‘Alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, commonly known as ABDP, is a chemical compound that is widely used in scientific research. It is a fluorescent probe that is used to detect various biological molecules and ions. ABDP is a highly sensitive and specific probe that has found applications in a wide range of fields, including biochemistry, pharmacology, and medical research.
作用機序
ABDP works by binding to specific biological molecules and ions, causing a change in its fluorescence properties. The binding of ABDP to its target molecule or ion causes a shift in the wavelength of light that is emitted when ABDP is excited by a light source. This change in fluorescence can be used to detect the presence of the target molecule or ion in a sample.
生化学的および生理学的効果
ABDP has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a non-toxic probe that does not interfere with normal cellular processes. However, the use of ABDP may cause some alteration in the biological activity of the target molecule or ion due to steric hindrance or electrostatic interactions.
実験室実験の利点と制限
The use of ABDP as a fluorescent probe has several advantages for lab experiments. It is a highly sensitive and specific probe that can detect low concentrations of target molecules and ions. ABDP is also easy to use and can be incorporated into a wide range of experimental setups. However, the limitations of ABDP include its cost and the need for specialized equipment to detect its fluorescence. In addition, ABDP may not be suitable for use in certain experimental setups due to its size and charge.
将来の方向性
There are several future directions for the use of ABDP in scientific research. One potential application is the development of new probes that can detect specific biological molecules and ions with higher sensitivity and specificity. Another future direction is the use of ABDP in the development of new drugs and therapies that target specific biological molecules and ions. Finally, the use of ABDP in the study of cellular signaling pathways and disease mechanisms may lead to new insights into the underlying biology of various diseases.
合成法
The synthesis of ABDP involves the reaction of 4,4'-xylylene diisocyanate with N,N-diethyl-1,3-propanediamine to form the intermediate 4,4'-xylylenebis(N,N-diethylcarbamate). This intermediate is then reacted with piperidine to form the final product, ABDP. The synthesis of ABDP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
科学的研究の応用
ABDP is widely used in scientific research as a fluorescent probe to detect various biological molecules and ions. It has found applications in the study of ion channels, G protein-coupled receptors, and enzymes. ABDP is also used to detect calcium ions in cells and tissues, which is important for understanding cellular signaling pathways. In addition, ABDP has been used to study the interaction between drugs and their target molecules.
特性
CAS番号 |
10059-97-9 |
|---|---|
製品名 |
alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene |
分子式 |
C28H46N4O2 |
分子量 |
470.7 g/mol |
IUPAC名 |
1-[[4-[[3-(diethylcarbamoyl)piperidin-1-yl]methyl]phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C28H46N4O2/c1-5-31(6-2)27(33)25-11-9-17-29(21-25)19-23-13-15-24(16-14-23)20-30-18-10-12-26(22-30)28(34)32(7-3)8-4/h13-16,25-26H,5-12,17-22H2,1-4H3 |
InChIキー |
UYTJVLIRSXKFPI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |
正規SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |
関連するCAS |
2128-88-3 (di-hydrobromide) |
同義語 |
A-1 nipecotamide A-1C nipecotamide alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, dihydrobromide alpha-alpha'-bis(3-(N-N-diethylcarbamoyl)piperidino)-p-xylene BDCPX GT-12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



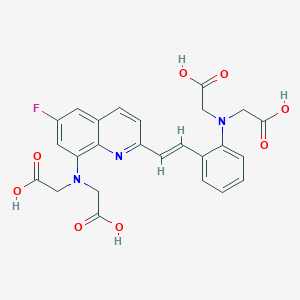
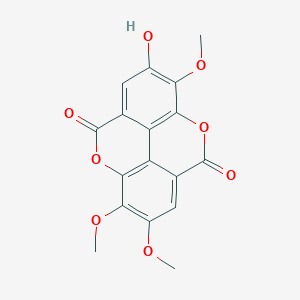
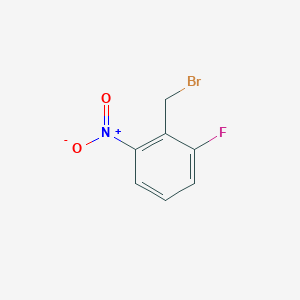
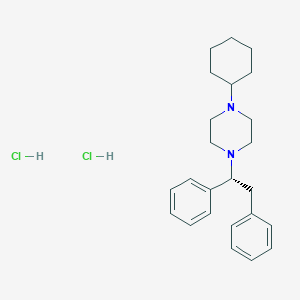



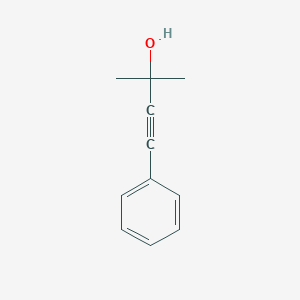
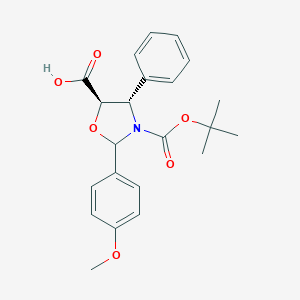
![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)
